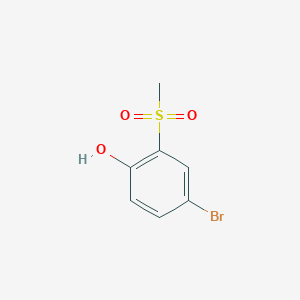

4-Bromo-2-methanesulfonylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-methanesulfonylphenol is an organic compound with the molecular formula C7H7BrO3S and a molecular weight of 251.10 g/mol . It appears as a white to pale yellow solid and is soluble in certain organic solvents . This compound is commonly used as an intermediate in various organic synthesis reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methanesulfonylphenol is typically synthesized through the reaction of phenol with sodium nitrite, followed by a series of chemical reactions to achieve the final product . The process involves bromination and sulfonation steps under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous bromination of paracresol, where bromine and paracresol are accurately measured and mixed before being added to a reactor . This method reduces side reactions and improves the selectivity of monobromination, resulting in higher yields .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-methanesulfonylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the sulfonyl group to other functional groups.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce thiols .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-methanesulfonylphenol has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Bromo-2-methanesulfonylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

- 4-Bromo-2,5-dimethoxyamphetamine

- 4-Bromo-2,5-dimethoxyphenethylamine

- 2-Bromo-4-methylphenol

Uniqueness: 4-Bromo-2-methanesulfonylphenol is unique due to its specific combination of bromine and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Biologische Aktivität

4-Bromo-2-methanesulfonylphenol is an organic compound with the molecular formula C7H7BrO3S and a molecular weight of 251.10 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article reviews the biological activity of this compound, summarizing key findings from research studies, mechanisms of action, and safety considerations.

The compound is characterized by the presence of a bromine atom and a methanesulfonyl group, which influence its reactivity and interactions with biological molecules. It is typically synthesized through reactions involving phenol and sodium nitrite, followed by further chemical transformations.

This compound acts primarily as an electrophile , capable of reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules such as proteins and nucleic acids, potentially altering their function and activity. The specific pathways affected by this compound are still under investigation, but its ability to form covalent bonds with biomolecules suggests significant implications for its biological activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents.

- Cytotoxicity : Some studies have reported cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could be relevant for therapeutic applications targeting specific diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated that the compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessment : In vitro assays were conducted on human cancer cell lines to assess cytotoxic effects. The results showed a dose-dependent response, with higher concentrations leading to increased cell death.

- Enzyme Interaction Studies : Research focused on the interaction between this compound and specific enzymes related to metabolic pathways. The findings suggested that the compound effectively inhibited enzyme activity at certain concentrations.

Safety Considerations

This compound is classified as a hazardous substance. It can cause severe skin burns and eye damage upon contact and may also lead to respiratory irritation if inhaled. Safety protocols should be strictly followed when handling this compound in laboratory settings.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Bromo-2,5-dimethoxyamphetamine | Contains dimethoxy groups | Psychoactive properties |

| 4-Bromo-2,5-dimethoxyphenethylamine | Similar structure with phenethylamine backbone | Psychoactive effects |

| 2-Bromo-4-methylphenol | Lacks sulfonyl group | Antimicrobial properties |

Eigenschaften

IUPAC Name |

4-bromo-2-methylsulfonylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPADVWWKRDWOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10528063 |

Source

|

| Record name | 4-Bromo-2-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88041-67-2 |

Source

|

| Record name | 4-Bromo-2-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.